
2-(Pyridin-3-yl)benzoxazole
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Overview
Description
2-(Pyridin-3-yl)benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)benzoxazole typically involves the condensation of nicotinic acid with o-aminophenol in ethanol . This reaction can be enhanced using microwave irradiation, which reduces reaction time and increases yield . Another method involves the use of nanocatalysts, such as magnetic solid acid nanocatalysts, which provide high yields under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs environmentally benign methods, such as microwave-assisted synthesis and the use of recyclable catalysts . These methods not only improve efficiency but also reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include halogenation and nitration, typically using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation; nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-(Pyridin-3-yl)benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)benzoxazole
- 2-(Pyridin-4-yl)benzoxazole
- 2-(Pyridin-3-yl)benzimidazole
Uniqueness
2-(Pyridin-3-yl)benzoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For instance, the position of the pyridine ring can significantly influence the compound’s binding affinity to biological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(pyridin-3-yl)benzoxazole, and how do solvent/catalyst systems influence yield?
The synthesis typically involves palladium-catalyzed direct arylation of benzoxazole at the C-2 position. Using Pd/dppp (1,3-bis(diphenylphosphino)propane) as a catalyst in toluene at 110°C achieves moderate to high yields (~70–85%) . Solvent polarity significantly affects reaction kinetics: non-polar solvents (e.g., toluene) favor aryl coupling, while polar aprotic solvents (e.g., DMF) may lead to side reactions. Catalyst loading (2–5 mol%) and ligand choice (dppp vs. PPh₃) are critical for selectivity .
Q. How can researchers characterize this compound using spectroscopic methods?
- ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.31–9.41 ppm (pyridine and benzoxazole rings) and carbons at δ 111.16–125.49 ppm (benzoxazole C-2 and pyridine C-3 positions) .
- Mass spectrometry : The molecular ion peak [M+H]⁺ at m/z 196.0637 confirms the molecular formula (C₁₂H₈N₂O) .
- IR spectroscopy : Stretching vibrations at ~1610 cm⁻¹ (C=N) and ~1480 cm⁻¹ (C-O) validate the heterocyclic structure .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
Discrepancies arise from variations in reaction conditions. For example:
- Temperature : Higher temperatures (>110°C) may degrade intermediates, reducing yields.
- Purification methods : Column chromatography vs. recrystallization impacts purity and recovery rates.
- Substituent effects : Electron-withdrawing groups on pyridine lower reactivity, requiring adjusted catalyst ratios . Comparative studies using HPLC to quantify intermediates are recommended .
Q. How does the pyridine-benzoxazole scaffold influence excited-state intramolecular proton transfer (ESIPT) mechanisms?
The planar structure enables ESIPT, where a proton shifts from the hydroxyl group (phenolic O-H) to the pyridine nitrogen upon photoexcitation. Benzannulation at specific positions (e.g., 2-hydroxyphenyl derivatives) alters the energy barrier for ESIPT, as shown by redshifted fluorescence (~450 nm) in solvent-dependent studies . Time-resolved spectroscopy and DFT calculations (e.g., B3LYP/6-31G*) can model these dynamics .
Q. What methodologies assess the biological activity of this compound derivatives?
- Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli with ampicillin as a control .
- Molecular docking : AutoDock Vina simulations target enzymes like DNA gyrase (PDB: 1KZN) to predict binding affinities .
- ADMET profiling : SwissADME predicts bioavailability, while ProTox-II evaluates toxicity thresholds .
Q. How do structural modifications to the pyridine ring affect ligand-receptor interactions in drug design?
Introducing electron-donating groups (e.g., -OCH₃) at the pyridine 4-position enhances π-π stacking with hydrophobic receptor pockets. Conversely, bulky substituents (e.g., -CF₃) reduce binding due to steric hindrance. Pharmacophore mapping of 1,3,4-oxadiazole-linked derivatives (e.g., 2-[(2-sulfanylethyl)sulfanyl]-1,3-benzoxazole) identifies hydrogen bonding and van der Waals interactions as critical for activity .
Properties
CAS No. |
2295-42-3 |
---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H8N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H |
InChI Key |
GTVLGQYUIJMHMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=CC=C3 |
Key on ui other cas no. |
2295-42-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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